molecular formula C11H15ClN2O2 B1283666 Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 285119-72-4

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

Cat. No. B1283666
CAS RN: 285119-72-4
M. Wt: 242.7 g/mol
InChI Key: MGMROIDEKDNQND-UHFFFAOYSA-N
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Description

The compound "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" is a chemical entity that has been studied in various contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, terbacil, a related compound, has been analyzed using electron capture gas chromatography, indicating the potential for similar analytical techniques to be applied to the compound .

Synthesis Analysis

The synthesis of related carbamate compounds involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . A similar approach could potentially be adapted for the synthesis of "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate". Additionally, the synthesis of a related compound using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been reported, which could provide a template for the synthesis of the compound of interest .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that similar structural analyses could be conducted on "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" to determine its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of related carbamate compounds has been explored, with one study describing the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles leading to functionalized carbamates . This indicates that "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" may also undergo reactions with electrophiles, potentially leading to a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" are not detailed in the provided papers, the analysis of related compounds through spectroscopic methods such as FTIR, 1H, and 13C NMR can provide valuable information about the functional groups present and the overall molecular structure . These techniques could be applied to the compound to deduce its properties.

Scientific Research Applications

Crystallographic Applications Tert-butyl carbamate derivatives, including variants similar to tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate, have been extensively studied in crystallography. These studies primarily focus on the isomorphous crystal structures, where the molecules are linked via hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Such insights are crucial for understanding the molecular interactions and the design of new materials.

Synthetic Chemistry In synthetic chemistry, these carbamate derivatives are used as intermediates in complex reactions. For example, tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate facilitates the synthesis of various compounds through reactions like the Diels-Alder reaction and palladium-catalyzed amination (Padwa et al., 2003), (Scott, 2006). These processes are fundamental in developing pharmaceuticals and other organic compounds.

Pharmacological Research While avoiding specific details about drug use and dosage, it's notable that tert-butyl carbamate derivatives have been used in the synthesis of compounds with potential pharmacological applications. For instance, they have been employed in the synthesis of intermediates for drugs with cytotoxic activity against carcinoma cell lines (Tang et al., 2014). This highlights the significance of these compounds in medicinal chemistry research.

Material Science In material science, the specific molecular structures and bonding properties of tert-butyl carbamate derivatives are leveraged to understand and develop new materials. The studies focus on the molecular packing, hydrogen bonding, and other intermolecular interactions, which are key to designing novel materials with desired properties (Li et al., 2006).

Safety and Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, H332, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it may interact with proteins or enzymes, possibly altering their function or activity.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it may influence protein-related processes at the molecular and cellular levels.

properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMROIDEKDNQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572891
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

CAS RN

285119-72-4
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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